molecular formula C22H22N2O5 B14079152 2-Propenoic acid, 3,3'-(azoxydi-4,1-phenylene)bis-, diethyl ester CAS No. 3535-50-0

2-Propenoic acid, 3,3'-(azoxydi-4,1-phenylene)bis-, diethyl ester

Cat. No.: B14079152
CAS No.: 3535-50-0
M. Wt: 394.4 g/mol
InChI Key: CBLCNQSQQWICQM-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3,3’-(azoxydi-4,1-phenylene)bis-, diethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an azoxy group linking two phenylene rings, each substituted with a propenoic acid ester group. This structure imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3,3’-(azoxydi-4,1-phenylene)bis-, diethyl ester typically involves the reaction of 3,3’-(azoxydi-4,1-phenylene)bis- with propenoic acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3,3’-(azoxydi-4,1-phenylene)bis-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azoxy group to an amino group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Results in the formation of amino derivatives.

    Substitution: Leads to the formation of substituted esters or amides.

Scientific Research Applications

2-Propenoic acid, 3,3’-(azoxydi-4,1-phenylene)bis-, diethyl ester has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3,3’-(azoxydi-4,1-phenylene)bis-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, influencing cellular pathways and modulating biological activities. The ester groups can be hydrolyzed to release active metabolites that exert specific effects on target cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3,3’-(azoxydi-4,1-phenylene)bis-, dimethyl ester
  • 2-Propenoic acid, 3,3’-(azoxydi-4,1-phenylene)bis-, dioctyl ester
  • 2-Propenoic acid, 3,3’-(azoxydi-4,1-phenylene)bis-, diheptyl ester

Uniqueness

Compared to its analogs, 2-Propenoic acid, 3,3’-(azoxydi-4,1-phenylene)bis-, diethyl ester exhibits unique reactivity due to the presence of diethyl ester groups, which influence its solubility, reactivity, and interaction with biological systems. This makes it particularly valuable in applications requiring specific chemical and biological properties.

Properties

CAS No.

3535-50-0

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]imino-oxidoazanium

InChI

InChI=1S/C22H22N2O5/c1-3-28-21(25)15-9-17-5-11-19(12-6-17)23-24(27)20-13-7-18(8-14-20)10-16-22(26)29-4-2/h5-16H,3-4H2,1-2H3

InChI Key

CBLCNQSQQWICQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C=CC(=O)OCC)[O-]

Origin of Product

United States

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